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Application Note: This document provides detailed protocols for the synthesis of

cyclotridecane, a valuable macrocyclic alkane, starting from the readily available

cyclododecanone. The synthetic route involves a two-step process: a ring expansion of

cyclododecanone to form cyclotridecanone, followed by the reduction of the carbonyl group to

yield the final product, cyclotridecane. This guide is intended for researchers, scientists, and

professionals in drug development and materials science who require a reliable method for the

preparation of this large-ring cycloalkane.

Introduction
Cyclotridecane is a significant molecule in various fields of chemical research, including the

synthesis of fragrances, pharmaceuticals, and complex molecular architectures. Its 13-

membered ring structure provides a unique scaffold for further functionalization. The synthesis

described herein is a robust and efficient pathway that leverages well-established organic

transformations. The overall synthetic scheme involves a one-carbon ring expansion of a cyclic

ketone, followed by a complete reduction of the resulting larger ketone.

Two primary methods for the one-carbon ring expansion of cyclododecanone to

cyclotridecanone are presented: the Tiffeneau-Demjanov rearrangement and the reaction with

a diazomethane derivative. Subsequently, two classical reduction methods, the Wolff-Kishner

reduction and the Clemmensen reduction, are detailed for the conversion of cyclotridecanone

to cyclotridecane.
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Reaction Pathway Overview
The synthesis of cyclotridecane from cyclododecanone can be achieved through a two-step

sequence as illustrated below. Researchers can select the most suitable method for each step

based on available reagents, equipment, and substrate compatibility.

Step 1: Ring Expansion
Step 2: Reduction
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Caption: Overall synthetic pathway from cyclododecanone to cyclotridecane.

Part 1: Ring Expansion of Cyclododecanone to
Cyclotridecanone
The first crucial step is the one-carbon ring expansion of the 12-membered cyclododecanone

to the 13-membered cyclotridecanone.

Method A: Tiffeneau-Demjanov Rearrangement
The Tiffeneau-Demjanov rearrangement is a classic method for the one-carbon ring expansion

of cyclic ketones.[1][2][3] It proceeds through the formation of a cyanohydrin, followed by

reduction to a β-amino alcohol, and finally, diazotization and rearrangement.

Cyclododecanone Cyclododecanone
Cyanohydrin

1. KCN, H₂O
2. H⁺ 1-(Aminomethyl)cyclododecanolLiAlH₄, THF CyclotridecanoneNaNO₂, HCl, H₂O
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Caption: Workflow for the Tiffeneau-Demjanov rearrangement of cyclododecanone.
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Experimental Protocol: Tiffeneau-Demjanov Rearrangement

Step 1a: Synthesis of Cyclododecanone Cyanohydrin

In a flask equipped with a magnetic stirrer, dissolve cyclododecanone (1.0 eq) in a suitable

solvent such as ethanol.

In a separate vessel, prepare a solution of potassium cyanide (KCN, 1.2 eq) in water.

Cool the cyclododecanone solution to 0-5 °C in an ice bath.

Slowly add the KCN solution to the cyclododecanone solution with vigorous stirring.

After the addition is complete, slowly add a solution of a weak acid, such as acetic acid, to

the reaction mixture.

Continue stirring at room temperature for several hours or until the reaction is complete

(monitored by TLC).

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic

layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure to yield the crude cyanohydrin.

Step 1b: Reduction of the Cyanohydrin to 1-(Aminomethyl)cyclododecanol

Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous

tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

Cool the LiAlH₄ suspension to 0 °C.

Dissolve the crude cyanohydrin from the previous step in anhydrous THF and add it

dropwise to the LiAlH₄ suspension with stirring.

After the addition, allow the reaction to warm to room temperature and then reflux for several

hours until the reduction is complete.

Carefully quench the reaction by the sequential addition of water, followed by 15% aqueous

sodium hydroxide, and then water again.
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Filter the resulting aluminum salts and wash the filter cake with THF.

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the

crude 1-(aminomethyl)cyclododecanol.

Step 1c: Ring Expansion to Cyclotridecanone

Dissolve the crude 1-(aminomethyl)cyclododecanol in a mixture of water and a suitable acid

(e.g., hydrochloric acid).

Cool the solution to 0-5 °C in an ice bath.

Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) to the stirred solution.

Effervescence (evolution of nitrogen gas) should be observed.

After the addition is complete, continue stirring at 0-5 °C for a specified time, then allow the

reaction to warm to room temperature.

Extract the product, cyclotridecanone, with an organic solvent.

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude cyclotridecanone by column chromatography or distillation under reduced

pressure.

Reactant/Product
Molecular Weight (

g/mol )
Stoichiometric Ratio Typical Yield

Cyclododecanone 182.32 1.0 -

Cyclotridecanone 196.35 - 60-75% (overall)

Table 1: Summary of reactants and expected yield for the Tiffeneau-Demjanov rearrangement.
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Method B: Ring Expansion with
Trimethylsilyldiazomethane
A more modern and often higher-yielding method for one-carbon ring expansion involves the

use of trimethylsilyldiazomethane in the presence of a Lewis acid catalyst.[4][5]

Experimental Protocol: Ring Expansion with Trimethylsilyldiazomethane

In a flame-dried flask under an inert atmosphere, dissolve cyclododecanone (1.0 eq) in a dry,

non-protic solvent such as dichloromethane or diethyl ether.

Cool the solution to -78 °C using a dry ice/acetone bath.

Add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 eq),

dropwise to the stirred solution.

Slowly add a solution of trimethylsilyldiazomethane (TMSCHN₂, 1.2 eq) in a suitable solvent

(e.g., hexanes) to the reaction mixture.

Stir the reaction at -78 °C for a specified time, then allow it to slowly warm to room

temperature.

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude cyclotridecanone by column chromatography on silica gel.
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Reactant/Product
Molecular Weight (

g/mol )
Stoichiometric Ratio Typical Yield

Cyclododecanone 182.32 1.0 -

Trimethylsilyldiazomet

hane
114.25 1.2 -

Cyclotridecanone 196.35 - 70-85%

Table 2: Summary of reactants and expected yield for the ring expansion with

trimethylsilyldiazomethane.

Part 2: Reduction of Cyclotridecanone to
Cyclotridecane
Once cyclotridecanone is obtained, the final step is the reduction of the carbonyl group to a

methylene group to yield cyclotridecane.

Method A: Wolff-Kishner Reduction
The Wolff-Kishner reduction is a reliable method for the deoxygenation of ketones under basic

conditions.[6][7]

Cyclotridecanone Cyclotridecanone
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Caption: Workflow for the Wolff-Kishner reduction of cyclotridecanone.

Experimental Protocol: Wolff-Kishner Reduction

Place cyclotridecanone (1.0 eq), hydrazine hydrate (excess, e.g., 5-10 eq), and a high-

boiling solvent such as diethylene glycol in a round-bottom flask equipped with a reflux

condenser.
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Add a strong base, such as potassium hydroxide (KOH, excess, e.g., 4-5 eq), to the mixture.

Heat the reaction mixture to a temperature that allows for the formation of the hydrazone and

the removal of water (typically around 120-140 °C).

After the initial reaction, increase the temperature to around 180-200 °C to facilitate the

decomposition of the hydrazone and the evolution of nitrogen gas.

Maintain the high temperature until the reaction is complete (cessation of gas evolution).

Cool the reaction mixture and dilute it with water.

Extract the product, cyclotridecane, with a non-polar organic solvent (e.g., hexane or

pentane).

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude cyclotridecane by distillation or column chromatography.

Reactant/Product
Molecular Weight (

g/mol )
Stoichiometric Ratio Typical Yield

Cyclotridecanone 196.35 1.0 -

Cyclotridecane 182.35 - 80-95%

Table 3: Summary of reactants and expected yield for the Wolff-Kishner reduction.

Method B: Clemmensen Reduction
The Clemmensen reduction provides an alternative, acidic route to the deoxygenation of

ketones.[8][9]

Experimental Protocol: Clemmensen Reduction
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Prepare amalgamated zinc (Zn(Hg)) by stirring zinc powder with a dilute aqueous solution of

mercuric chloride (HgCl₂) for a short period. Decant the aqueous solution and wash the

amalgamated zinc with water.

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place the

amalgamated zinc.

Add a solution of cyclotridecanone (1.0 eq) in a solvent that is miscible with aqueous acid,

such as ethanol or acetic acid.

Add concentrated hydrochloric acid (HCl) to the mixture.

Heat the reaction mixture to reflux with vigorous stirring for several hours. Additional portions

of HCl may be added during the reaction.

After the reaction is complete, cool the mixture and decant the liquid from the remaining zinc.

Dilute the liquid with water and extract the product with a suitable organic solvent (e.g.,

diethyl ether or toluene).

Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and

finally with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude cyclotridecane by distillation or column chromatography.

Reactant/Product
Molecular Weight (

g/mol )
Stoichiometric Ratio Typical Yield

Cyclotridecanone 196.35 1.0 -

Cyclotridecane 182.35 - 50-70%

Table 4: Summary of reactants and expected yield for the Clemmensen reduction.
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Data Presentation
Compound

Molecular

Formula

Molecular

Weight ( g/mol )

Boiling Point

(°C)

Melting Point

(°C)

Cyclododecanon

e
C₁₂H₂₂O 182.32

108-110 (4

mmHg)
59-61

Cyclotridecanone C₁₃H₂₄O 196.35
120-122 (4

mmHg)
32-34

Cyclotridecane C₁₃H₂₆ 182.35 258-260 25-27

Table 5: Physical properties of the key compounds in the synthesis.

Conclusion
The synthesis of cyclotridecane from cyclododecanone is a straightforward process that can

be accomplished through a variety of established synthetic methods. The choice between the

Tiffeneau-Demjanov rearrangement and the use of diazomethane for the ring expansion step,

and between the Wolff-Kishner and Clemmensen reductions for the final deoxygenation, will

depend on the specific requirements of the researcher, including scale, available reagents, and

sensitivity of other functional groups in more complex substrates. The protocols provided in this

document offer a detailed guide to successfully perform this valuable transformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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